
(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(indolin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(indolin-1-yl)methanone is a complex organic molecule that features multiple functional groups, including an imidazole ring, a pyrimidine ring, an azetidine ring, and an indoline moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(indolin-1-yl)methanone typically involves multi-step organic synthesis. The process may start with the preparation of the individual ring systems, followed by their sequential coupling.
Imidazole Ring Formation: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Pyrimidine Ring Formation: The Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea, can be used to form the pyrimidine ring.
Azetidine Ring Formation: Azetidines can be synthesized via the cyclization of β-amino alcohols.
Indoline Formation: Indolines can be synthesized through the reduction of indoles.
The final step involves the coupling of these ring systems under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indoline moiety, to form indole derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indoline moiety can yield indole-2-carboxylic acid derivatives.
科学研究应用
The compound (1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(indolin-1-yl)methanone may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving the imidazole and pyrimidine rings.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive molecules.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
作用机制
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with imidazole and pyrimidine rings can interact with enzymes or receptors, modulating their activity. The azetidine ring may provide additional binding interactions, enhancing the compound’s potency and selectivity.
相似化合物的比较
Similar Compounds
(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidin-3-yl)(indolin-1-yl)methanone: Similar structure but with a piperidine ring instead of an azetidine ring.
(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(indolin-1-yl)ethanone: Similar structure but with an ethanone group instead of a methanone group.
Uniqueness
The unique combination of the imidazole, pyrimidine, azetidine, and indoline rings in (1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(indolin-1-yl)methanone may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
属性
IUPAC Name |
2,3-dihydroindol-1-yl-[1-(6-imidazol-1-ylpyrimidin-4-yl)azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c26-19(25-7-5-14-3-1-2-4-16(14)25)15-10-24(11-15)18-9-17(21-12-22-18)23-8-6-20-13-23/h1-4,6,8-9,12-13,15H,5,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHNMTVNVAGMNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(1H-indol-1-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2596447.png)
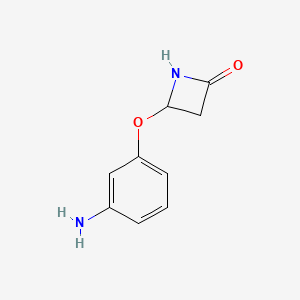
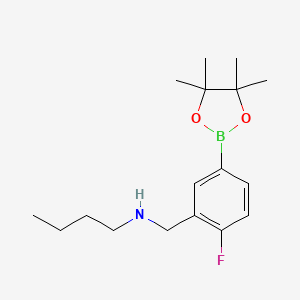
![Ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2596453.png)

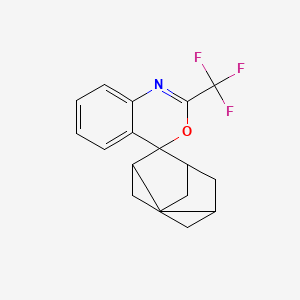
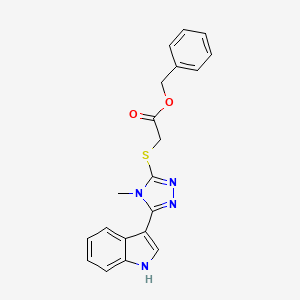
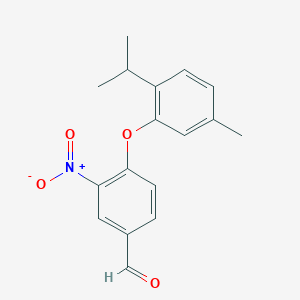
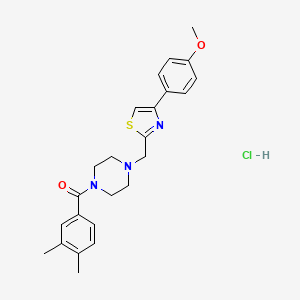

![2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2596467.png)

![(E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one](/img/structure/B2596469.png)
![N-(1,3-benzothiazol-2-yl)-2-{4-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]piperidin-1-yl}acetamide](/img/structure/B2596470.png)
